Cas no 159144-69-1 (2-(4-Methylthiophen-5-yl)ethanol)

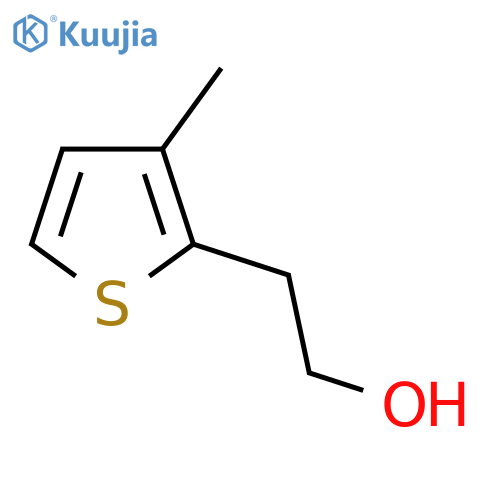

159144-69-1 structure

商品名:2-(4-Methylthiophen-5-yl)ethanol

CAS番号:159144-69-1

MF:C7H10OS

メガワット:142.218700885773

MDL:MFCD20432633

CID:2112175

PubChem ID:20315118

2-(4-Methylthiophen-5-yl)ethanol 化学的及び物理的性質

名前と識別子

-

- 2-(4-methylthiophen-5-yl)ethanol

- 2-(3-methylthiophen-2-yl)ethan-1-ol

- 2-(3-Methyl-2-thienyl)ethanol

- 2-(4-Methylthiophen-5-yl)ethanol

-

- MDL: MFCD20432633

- インチ: 1S/C7H10OS/c1-6-3-5-9-7(6)2-4-8/h3,5,8H,2,4H2,1H3

- InChIKey: XUDJPAANMBCCAC-UHFFFAOYSA-N

- ほほえんだ: S1C=CC(C)=C1CCO

計算された属性

- せいみつぶんしりょう: 142.04523611g/mol

- どういたいしつりょう: 142.04523611g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 85

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 48.5

- 疎水性パラメータ計算基準値(XlogP): 1.6

2-(4-Methylthiophen-5-yl)ethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB426645-1 g |

2-(3-Methyl-2-thienyl)ethanol |

159144-69-1 | 1g |

€643.60 | 2023-06-16 | ||

| Aaron | AR01DWEZ-500mg |

2-(3-methylthiophen-2-yl)ethan-1-ol |

159144-69-1 | 95% | 500mg |

$822.00 | 2025-02-09 | |

| 1PlusChem | 1P01DW6N-500mg |

2-(3-methylthiophen-2-yl)ethan-1-ol |

159144-69-1 | 95% | 500mg |

$778.00 | 2024-06-20 | |

| 1PlusChem | 1P01DW6N-250mg |

2-(3-methylthiophen-2-yl)ethan-1-ol |

159144-69-1 | 95% | 250mg |

$516.00 | 2024-06-20 | |

| Ambeed | A1127283-10g |

2-(3-Methylthiophen-2-yl)ethan-1-ol |

159144-69-1 | 95% | 10g |

$3295.0 | 2024-04-23 | |

| A2B Chem LLC | AX27055-500mg |

2-(3-Methylthiophen-2-yl)ethan-1-ol |

159144-69-1 | 95% | 500mg |

$645.00 | 2024-04-20 | |

| Aaron | AR01DWEZ-1g |

2-(3-methylthiophen-2-yl)ethan-1-ol |

159144-69-1 | 95% | 1g |

$1047.00 | 2025-02-09 | |

| A2B Chem LLC | AX27055-50mg |

2-(3-Methylthiophen-2-yl)ethan-1-ol |

159144-69-1 | 95% | 50mg |

$219.00 | 2024-04-20 | |

| Aaron | AR01DWEZ-50mg |

2-(3-methylthiophen-2-yl)ethan-1-ol |

159144-69-1 | 95% | 50mg |

$265.00 | 2025-02-09 | |

| 1PlusChem | 1P01DW6N-1g |

2-(3-methylthiophen-2-yl)ethan-1-ol |

159144-69-1 | 95% | 1g |

$981.00 | 2024-06-20 |

2-(4-Methylthiophen-5-yl)ethanol 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

159144-69-1 (2-(4-Methylthiophen-5-yl)ethanol) 関連製品

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:159144-69-1)2-(4-Methylthiophen-5-yl)ethanol

清らかである:99%

はかる:10g

価格 ($):2966.0